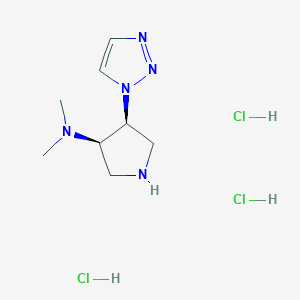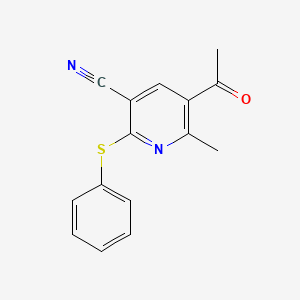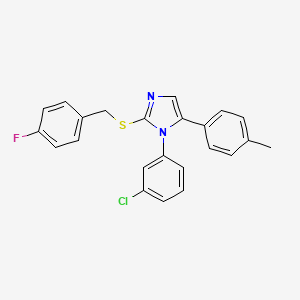
tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a 4-bromo-2-nitrophenylamino group
作用机制
Target of Action
The primary targets of “tert-butyl 4-(4-bromo-2-nitrophenylamino)piperidine-1-carboxylate” are currently unknown .
Mode of Action
As with the target of action, more research is needed to elucidate how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its pharmacological efficacy .
Result of Action
The molecular and cellular effects of “tert-butyl 4-(4-bromo-2-nitrophenylamino)piperidine-1-carboxylate” are currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly affect the behavior of a compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.
Attachment of the 4-bromo-2-nitrophenylamino group: This can be achieved through a nucleophilic substitution reaction where the amino group of the piperidine ring reacts with 4-bromo-2-nitroaniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Amino derivatives: Reduction of the nitro group.
Substituted piperidines: Through nucleophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of nitro and bromo substituents on biological activity. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Its derivatives could be investigated for their efficacy as therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.
相似化合物的比较
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a bromo-nitro group.
tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate: Similar structure but without the nitro group.
Uniqueness
tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate is unique due to the presence of both bromo and nitro groups, which confer distinct chemical and biological properties. These functional groups can participate in a variety of reactions, making the compound versatile for different applications.
属性
IUPAC Name |
tert-butyl 4-(4-bromo-2-nitroanilino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O4/c1-16(2,3)24-15(21)19-8-6-12(7-9-19)18-13-5-4-11(17)10-14(13)20(22)23/h4-5,10,12,18H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLWAYVISDZNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
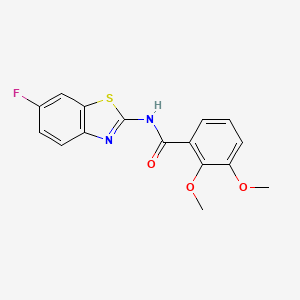
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2953765.png)

![Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride](/img/structure/B2953769.png)
![(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane](/img/structure/B2953772.png)
![N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2953773.png)
![4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide](/img/structure/B2953776.png)
![N-(2-methylphenyl)-2-{4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2953778.png)
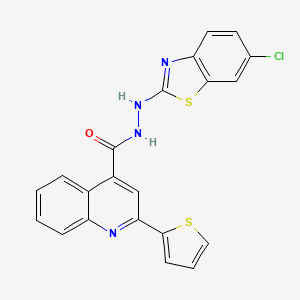
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2953781.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2953783.png)
